molecular formula C12H11F2N3O B6131586 N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6131586
M. Wt: 251.23 g/mol
InChI Key: BQRIOBQPJRXCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as DFP-10825, is a small molecule drug that has been developed for its potential use in the treatment of cancer. It belongs to the class of pyrazole-based compounds and has shown promising results in preclinical studies.

Mechanism of Action

DFP-10825 acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and proliferation. By blocking this pathway, DFP-10825 can induce cell death in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, DFP-10825 has also been shown to have anti-inflammatory and neuroprotective effects. It has been reported to reduce the production of pro-inflammatory cytokines and protect neurons against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for use in lab experiments. It has a relatively simple chemical structure, making it easy to synthesize and purify. It has also shown good efficacy in preclinical studies, making it a promising candidate for further development. However, like any experimental drug, DFP-10825 also has some limitations. Its mechanism of action is not fully understood, and its safety and efficacy in humans have not yet been established.

Future Directions

There are several potential future directions for research on DFP-10825. One area of interest is the development of combination therapies that include DFP-10825 and other drugs that target different pathways involved in cancer growth and proliferation. Another potential direction is the investigation of DFP-10825's effects on other diseases, such as neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of DFP-10825 and its potential side effects in humans.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with 4-chlorobenzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

DFP-10825 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells and induce cell death by targeting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-2-17-11(5-6-15-17)12(18)16-10-4-3-8(13)7-9(10)14/h3-7H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRIOBQPJRXCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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